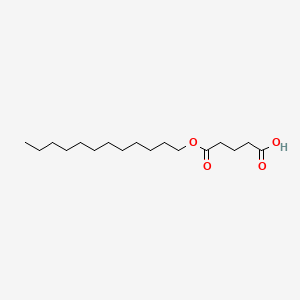
Dodecyl hydrogen glutarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl hydrogen glutarate: is an organic compound with the molecular formula C17H32O4. It is an ester derived from glutaric acid and dodecanol. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecyl hydrogen glutarate can be synthesized through the esterification of glutaric acid with dodecanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. The reactants, glutaric acid and dodecanol, are fed into a reactor along with the acid catalyst. The mixture is heated and stirred, and the water formed during the reaction is continuously removed. The product is then purified through distillation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Dodecyl hydrogen glutarate can undergo oxidation reactions, particularly at the dodecyl chain, leading to the formation of carboxylic acids.
Reduction: The ester group in this compound can be reduced to form the corresponding alcohol and carboxylic acid.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of dodecanoic acid and glutaric acid.
Reduction: Formation of dodecanol and glutaric acid.
Substitution: Formation of dodecyl amide and glutaric acid derivatives.
Scientific Research Applications
Chemistry: Dodecyl hydrogen glutarate is used as a surfactant in various chemical reactions to enhance the solubility of reactants and improve reaction rates.
Biology: In biological research, it is used as a component in the formulation of buffers and media for cell culture.
Medicine: While not directly used as a drug, this compound is involved in the synthesis of pharmaceutical intermediates.
Industry: It is widely used in the production of detergents, emulsifiers, and lubricants due to its surfactant properties.
Mechanism of Action
The primary mechanism of action of dodecyl hydrogen glutarate is its ability to reduce surface tension. This property makes it effective as a surfactant, allowing it to interact with both hydrophobic and hydrophilic substances. The ester group in the molecule can also participate in various chemical reactions, making it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Dodecyl sulfate: Another surfactant with similar properties but different chemical structure.
Dodecyl benzene sulfonate: A widely used surfactant in detergents.
Dodecyl succinate: Similar ester compound derived from succinic acid.
Uniqueness: Dodecyl hydrogen glutarate is unique due to its specific ester linkage derived from glutaric acid, which imparts distinct chemical properties compared to other dodecyl esters. Its ability to undergo various chemical reactions while maintaining surfactant properties makes it valuable in both research and industrial applications.
Properties
CAS No. |
94278-10-1 |
|---|---|
Molecular Formula |
C17H32O4 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
5-dodecoxy-5-oxopentanoic acid |
InChI |
InChI=1S/C17H32O4/c1-2-3-4-5-6-7-8-9-10-11-15-21-17(20)14-12-13-16(18)19/h2-15H2,1H3,(H,18,19) |
InChI Key |
UKYJMLNALVDWAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


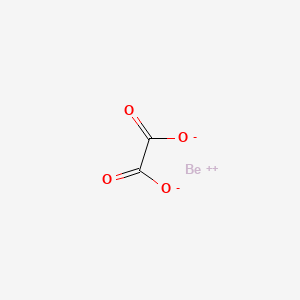
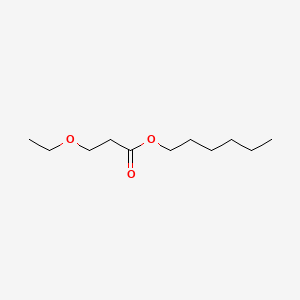
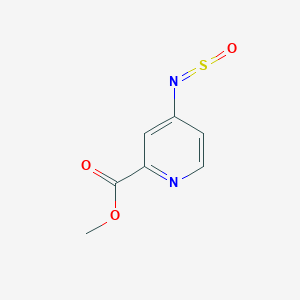
![5-amino-N-[3-(2-nitrophenoxy)propyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B12645205.png)
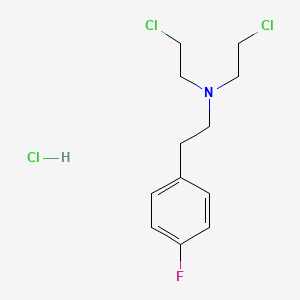
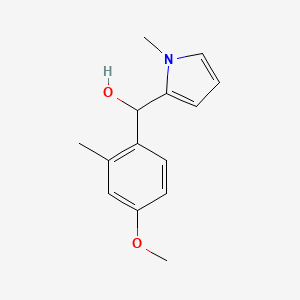
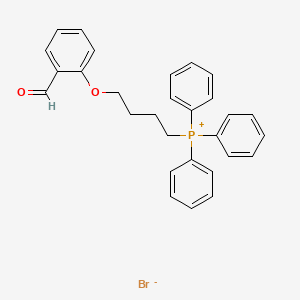
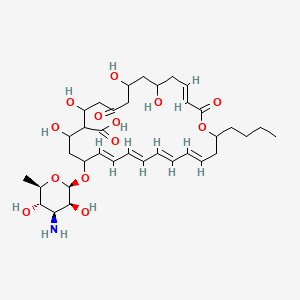


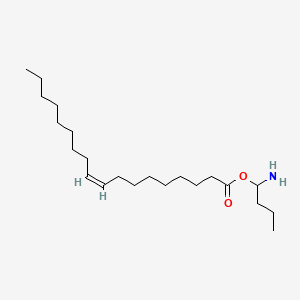
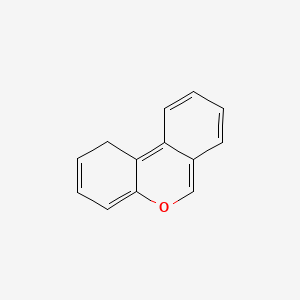
![8-Methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide](/img/structure/B12645259.png)

